molecular formula C8H3F2NO B8064511 2,3-Difluoro-4-formylbenzonitrile

2,3-Difluoro-4-formylbenzonitrile

Cat. No. B8064511
M. Wt: 167.11 g/mol
InChI Key: URRJIMPUCOMMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-formylbenzonitrile is a useful research compound. Its molecular formula is C8H3F2NO and its molecular weight is 167.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Difluoro-4-formylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-formylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Isoindolin-1-one Derivatives : A method for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-one and its derivatives, which are important in pharmaceutical and agrochemical industries, has been developed using 2-formylbenzonitriles, including 2,3-Difluoro-4-formylbenzonitrile (Kobayashi et al., 2010).

  • Palladium Selective Probe for Cancer Cell Imaging : 2,3-Difluoro-4-formylbenzonitrile has been used to create a palladium-selective probe for detecting Pd2+ in human breast cancer cells, showcasing its potential in biomedical imaging and diagnostics (Ghosh et al., 2015).

  • Hydrolysis Mechanisms in Alkaline Solutions : The compound has been studied for its hydrolysis mechanisms in alkaline solutions, providing insights into chemical reactions and processes important for industrial applications (Bowden et al., 1997).

  • Synthesis of Isoindolin-1-one via Copper-Catalyzed Cascade Annulation : A synthesis method for 2,3-diarylisoindolin-1-one has been developed using 2-formylbenzonitriles. This process is significant for creating compounds used in various chemical and pharmaceutical products (Liu et al., 2017).

  • Intermediate in Herbicide Synthesis : 2,3-Difluoro-4-formylbenzonitrile serves as an important intermediate in the synthesis of selective herbicides, indicating its agricultural applications (Cheng Zhi-ming, 2006).

  • Radiofluorination for Radiopharmaceuticals : Its derivatives, like 4-fluorobenzonitrile oxide, have been explored for radiofluorination, a technique important in the preparation of radiopharmaceuticals for medical imaging (Zlatopolskiy et al., 2012).

  • Fluorinated Compound for Solar Cell Efficiency : A perfluorinated compound derived from 2,3-Difluoro-4-formylbenzonitrile has been used to increase the power conversion efficiency of polymer solar cells, showcasing its potential in renewable energy technologies (Jeong et al., 2011).

  • TfOH-Catalyzed Synthesis of Isoindolinones : The compound has been used in TfOH-catalyzed aromatic C-H functionalization, a process significant in the synthesis of isoindolinone derivatives, which are valuable in medicinal chemistry (Hu et al., 2014).

properties

IUPAC Name

2,3-difluoro-4-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRJIMPUCOMMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-formylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.